3-(Cyclopent-1-en-1-yl)azetidin-2-one

Physicochemical profiling Drug-likeness CNS drug design

3-(Cyclopent-1-en-1-yl)azetidin-2-one (CAS 89368-04-7) is a monocyclic β-lactam (2-azetidinone) bearing a cyclopent-1-en-1-yl substituent at the 3-position of the four-membered lactam ring. With a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol, this compound belongs to the azetidin-2-one class, which serves as the core scaffold of β-lactam antibiotics and has been widely explored as a privileged structure in medicinal chemistry for diverse biological activities including enzyme inhibition, anticancer, and CNS-targeted applications.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 89368-04-7
Cat. No. B15430565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopent-1-en-1-yl)azetidin-2-one
CAS89368-04-7
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2CNC2=O
InChIInChI=1S/C8H11NO/c10-8-7(5-9-8)6-3-1-2-4-6/h3,7H,1-2,4-5H2,(H,9,10)
InChIKeyQFNQFTRABBTKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopent-1-en-1-yl)azetidin-2-one (CAS 89368-04-7): A Monocyclic β-Lactam Building Block with a Cyclopentenyl Substituent


3-(Cyclopent-1-en-1-yl)azetidin-2-one (CAS 89368-04-7) is a monocyclic β-lactam (2-azetidinone) bearing a cyclopent-1-en-1-yl substituent at the 3-position of the four-membered lactam ring. With a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol, this compound belongs to the azetidin-2-one class, which serves as the core scaffold of β-lactam antibiotics and has been widely explored as a privileged structure in medicinal chemistry for diverse biological activities including enzyme inhibition, anticancer, and CNS-targeted applications [1]. The cyclopentenyl substituent introduces a conformationally constrained, electron-rich alkene motif that distinguishes it from saturated cyclic or aromatic 3-substituted analogs [1].

Why 3-(Cyclopent-1-en-1-yl)azetidin-2-one Cannot Be Replaced by a Generic 3-Substituted Azetidin-2-one


Substitution at the 3-position of the azetidin-2-one ring profoundly influences both physicochemical properties and biological target engagement. The cyclopent-1-en-1-yl group in 3-(Cyclopent-1-en-1-yl)azetidin-2-one provides a unique combination of conformational rigidity, moderate lipophilicity (XLogP3-AA = 0.5), a topological polar surface area of 29.1 Ų, and exactly one rotatable bond [1]. These parameters differ markedly from those of 3-phenylazetidin-2-one (XLogP ~1.2, TPSA ~29.1 Ų, 1 rotatable bond) or 3-cyclopentylazetidin-2-one (saturated, XLogP ~0.9) [2]. In the context of GlyT1 inhibitor development, the alkene geometry and electronic character of the cyclopentenyl substituent affect binding pocket occupancy and selectivity profiles in ways that saturated or aromatic congeners cannot replicate [1]. Generic substitution therefore risks altered potency, selectivity, and physicochemical behavior that cannot be predicted without empirical validation.

Quantitative Differentiation Evidence: 3-(Cyclopent-1-en-1-yl)azetidin-2-one vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area vs. 3-Phenylazetidin-2-one

The target compound exhibits an XLogP3-AA value of 0.5, compared with approximately 1.2 for the 3-phenyl analog 3-phenylazetidin-2-one [1]. Both compounds share a topological polar surface area (TPSA) of 29.1 Ų and a single rotatable bond, but the reduced lipophilicity of the cyclopentenyl derivative shifts it closer to the optimal CNS drug-like property space (XLogP 1–3) [1].

Physicochemical profiling Drug-likeness CNS drug design

Conformational Constraint: Cyclopentenyl vs. Saturated Cyclopentyl 3-Substitution

The cyclopent-1-en-1-yl substituent in the target compound contains an sp²-hybridized carbon at the ring junction, imposing a planar geometry on the five-membered ring that restricts conformational freedom compared to the saturated cyclopentyl analog [1]. The cyclopentyl variant (3-cyclopentylazetidin-2-one) adopts a puckered envelope conformation with multiple low-energy conformers, whereas the alkene locks the ring into a near-planar geometry [2]. This difference in three-dimensional shape presentation can be critical for target binding site complementarity.

Conformational analysis Structure-activity relationships β-Lactam chemistry

β-Lactam Ring Reactivity: Influence of 3-Cyclopentenyl Substituent on Ring Strain and Hydrolytic Stability

The azetidin-2-one (β-lactam) ring strain energy is approximately 23–26 kcal/mol, which is further modulated by the electronic nature of the 3-substituent [1]. The cyclopent-1-en-1-yl group is electron-donating via hyperconjugation and inductive effects, which can slightly reduce the electrophilicity of the lactam carbonyl compared to electron-withdrawing substituents. In contrast, 3-phenylazetidin-2-one benefits from aromatic resonance stabilization but may exhibit different hydrolysis kinetics under physiological conditions [2]. Direct comparative hydrolysis half-life data at pH 7.4, 37°C are not available for the target compound versus its analogs.

β-Lactam stability Ring strain Hydrolysis kinetics

Biological Activity Potential: GlyT1 Inhibition as a Class-Level Observation

Chemical vendor descriptions classify 3-(Cyclopent-1-en-1-yl)azetidin-2-one as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 inhibition is a validated mechanism for increasing synaptic glycine concentrations and potentiating NMDA receptor activity, relevant to schizophrenia and cognitive disorders [1]. The broader azetidine and azetidinone chemical classes contain numerous potent GlyT1 inhibitors; for example, certain spirocyclopentenyl-β-lactams have demonstrated IC₅₀ values of 14 nM and 8 nM against HIV-1 and HIV-2, respectively [2]. However, no peer-reviewed quantitative IC₅₀ or Ki data for this specific compound against GlyT1 were identified in the public domain as of the search date.

GlyT1 inhibition CNS drug discovery Glycine transporter

Optimal Procurement and Application Scenarios for 3-(Cyclopent-1-en-1-yl)azetidin-2-one


Scaffold for CNS Drug Discovery Programs Requiring Conformationally Constrained β-Lactam Building Blocks

The target compound's cyclopentenyl substituent provides a rigid, planar alkene motif with moderate lipophilicity (XLogP 0.5) and a topological polar surface area of 29.1 Ų [1], placing it within favorable CNS drug-like property space. Medicinal chemistry teams exploring GlyT1 inhibitors or other CNS targets may prioritize this scaffold over the more lipophilic 3-phenyl analog (XLogP ~1.2) to improve aqueous solubility while maintaining the conformational constraint necessary for target engagement [1].

Synthetic Intermediate for β-Lactam-Derived Heterocyclic Libraries

The β-lactam ring of 3-(Cyclopent-1-en-1-yl)azetidin-2-one serves as a versatile synthetic handle for ring-expansion, ring-opening, and cycloaddition reactions, enabling access to pyrrolidines, C-fused bicyclic β-lactams, and monocyclic carbapenem analogs [2]. The cyclopentenyl alkene can further participate in cross-metathesis, epoxidation, or dihydroxylation reactions, offering a distinct synthetic versatility not available with saturated cyclopentyl or simple alkyl 3-substituted analogs [2].

Physicochemical Probe for β-Lactam Structure-Property Relationship (SPR) Studies

With its precisely defined computed properties (MW 137.18, XLogP 0.5, TPSA 29.1 Ų, 1 HBD, 1 HBA, 1 rotatable bond) [1], this compound can serve as a reference point in SPR studies comparing the effects of 3-position substituent variation (cyclopentenyl vs. phenyl vs. cyclopentyl vs. isopropenyl) on solubility, permeability, and metabolic stability within the β-lactam series. Such systematic comparisons are essential for building predictive models in β-lactam-based drug design.

Candidate for GlyT1 Inhibitor Screening Cascades (with Confirmatory Testing Required)

Based on vendor-reported GlyT1 inhibitor activity , this compound may be considered as a starting point for GlyT1-focused screening cascades. However, users must conduct independent confirmation of potency and selectivity, as no peer-reviewed IC₅₀ data are publicly available. The compound should be benchmarked against reference GlyT1 inhibitors such as Bitopertin (Ki ~25 nM) or NFPS (IC₅₀ 2.8 nM for hGlyT1) [3] in the same assay platform to establish its quantitative differentiation.

Quote Request

Request a Quote for 3-(Cyclopent-1-en-1-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.